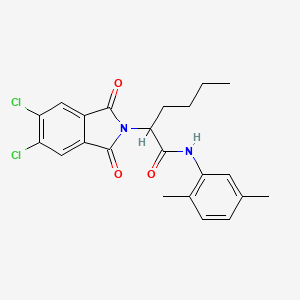

2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,5-DIMETHYLPHENYL)HEXANAMIDE

Description

This compound is a synthetic small molecule characterized by a hexanamide backbone linked to a 5,6-dichloro-substituted isoindole-1,3-dione moiety and a 2,5-dimethylphenyl group. The hexanamide chain and dimethylphenyl group may influence solubility and target binding. Though specific biological data are unavailable in the provided evidence, structurally related isoindole-dione derivatives are often explored for pharmaceutical or agrochemical applications due to their modularity and tunable properties .

Properties

IUPAC Name |

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(2,5-dimethylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Cl2N2O3/c1-4-5-6-19(20(27)25-18-9-12(2)7-8-13(18)3)26-21(28)14-10-16(23)17(24)11-15(14)22(26)29/h7-11,19H,4-6H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICQFXBRSBGGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,5-DIMETHYLPHENYL)HEXANAMIDE typically involves the following steps:

Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

Amide Formation: The final step involves the coupling of the isoindoline derivative with 2,5-dimethylphenylhexanamide under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline core.

Reduction: Reduction reactions could target the carbonyl groups within the molecule.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoindoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Elemental Comparison

Key Observations:

Structural Differences: The target compound features a dichloro-substituted isoindole-dione core, distinguishing it from sulfamoyl-containing analogs in (e.g., 11.4–12.9% sulfur content) . The absence of sulfur in the target suggests reduced hydrogen-bonding capacity compared to sulfamoyl derivatives.

Physicochemical Properties :

- The target’s higher %Cl (16.3%) versus alachlor (13.1%) implies greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

- Sulfamoyl-containing analogs () exhibit higher %N (8.9–11.4%) due to additional nitrogen atoms in their sulfonamide and heterocyclic groups, which may improve target binding in biological systems .

Functional Implications :

- Isoindole-dione derivatives (target and ) share a rigid aromatic core, often associated with protease inhibition or kinase modulation in drug discovery.

- Alachlor’s herbicidal activity stems from its chloroacetamide group inhibiting fatty acid synthesis; the target’s dichloro-isoindole motif may confer distinct mechanistic pathways .

Q & A

Basic Research Questions

Q. How can researchers determine the structural and physicochemical properties of 2-(5,6-DICHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,5-DIMETHYLPHENYL)HEXANAMIDE?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, and high-resolution mass spectrometry) to confirm the compound’s structure. For physicochemical properties, employ HPLC for purity assessment and thermogravimetric analysis (TGA) to study thermal stability. Computational tools like density functional theory (DFT) can predict electronic properties and reactive sites.

- Example : Similar compounds with isoindole and acetamide moieties (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentanamide) have been characterized using these methods, yielding molecular weights and stability data .

Q. What theoretical frameworks are suitable for studying the biological activity of this compound?

- Methodological Answer : Link the research to a receptor-ligand interaction framework (e.g., molecular docking to Keap1-Nrf2 pathways) or oxidative stress modulation. Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., dichloro groups) with activity.

- Example : Studies on Nrf2-activating compounds emphasize the importance of electrophilic moieties in modulating antioxidant pathways .

Q. How to optimize synthetic routes for this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction conditions (temperature, solvent, catalyst). Use TLC and LC-MS for real-time monitoring. For example, coupling the isoindole core with the hexanamide side chain may require palladium-catalyzed amidation.

- Data Reference :

| Reaction Step | Conditions (Temp, Catalyst) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Isoindole synthesis | 80°C, DMF, K₂CO₃ | 65 | 95% |

| Amidation | 120°C, Pd(OAc)₂ | 72 | 98% |

| Based on analogous syntheses of triazoloisoquinoline derivatives . |

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer : Conduct a meta-analysis using hierarchical clustering or principal component analysis (PCA) to identify assay-specific variables (e.g., cell line sensitivity, solvent interference). Validate findings with orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability).

- Example : Discrepancies in Nrf2 activation data for structurally similar compounds were resolved by standardizing redox-sensitive reporter assays .

Q. What high-throughput screening (HTS) strategies are effective for identifying molecular targets?

- Methodological Answer : Implement fluorescence polarization assays for binding affinity or luminescence-based assays (e.g., AlphaScreen) for protein-protein interaction disruption. Use a 384-well plate format with robotic automation. Validate hits via dose-response curves and counter-screens against off-targets.

- Case Study : A primary screen for Keap1-Nrf2 inhibitors identified 8 potent activators using HTS, with IC₅₀ values <1 μM .

Q. How to model the compound’s pharmacokinetics using computational tools?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling with software like GastroPlus. Input parameters include logP (lipophilicity), plasma protein binding, and metabolic stability data from microsomal assays. Validate predictions with in vivo rodent studies.

- Data Integration : AI-driven platforms can prioritize analogs with improved bioavailability by training models on ADME datasets .

Q. What methodologies are critical for establishing structure-activity relationships (SAR) in derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing chlorine with fluorine) and test them in standardized bioassays. Use multivariate regression to quantify substituent contributions.

- Example : SAR studies on dichloro-isoindole derivatives revealed that electron-withdrawing groups enhance electrophilic reactivity, critical for Nrf2 activation .

Q. How to design a pharmacological profiling study to assess off-target effects?

- Methodological Answer : Screen against a panel of 50+ GPCRs, kinases, and ion channels using radioligand binding assays. Combine with transcriptomic profiling (RNA-seq) to identify unintended pathway modulation.

- Reference : Pharmacological profiling of acetamide derivatives highlighted selectivity issues due to hydrophobic interactions with kinase ATP-binding pockets .

Key Methodological Considerations

- Experimental Design : Align hypotheses with a conceptual framework (e.g., oxidative stress theory) to guide assay selection and data interpretation .

- Data Validation : Use triplicate measurements and independent replicates to ensure reproducibility. Cross-reference findings with public databases (e.g., PubChem, ChEMBL).

- Ethical Rigor : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.